2-Bromo-9-(3-chloro-5-fluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-9-(3-chloro-5-fluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry . The unique structure of this compound, which includes bromine, chlorine, and fluorine atoms, makes it a subject of interest for various scientific research applications.
Preparation Methods
The synthesis of 2-Bromo-9-(3-chloro-5-fluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine typically involves multi-step synthetic routes. One common method includes the reaction of 3-amino-1,2,4-triazole with dimethyl acetylenedicarboxylate, followed by cyclization and dehydration processes . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-Bromo-9-(3-chloro-5-fluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Bromo-9-(3-chloro-5-fluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to form hydrogen bonds and dipole interactions with biological receptors, leading to its biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 2-Bromo-9-(3-chloro-5-fluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine include other 1,2,4-triazole derivatives, such as:
Fluconazole: An antifungal agent.
Anastrozole: Used in the treatment of breast cancer.
Flupoxam: An herbicide.
The uniqueness of this compound lies in its specific combination of halogen atoms and its potential for diverse biological activities.
Properties
Molecular Formula |
C13H12BrClFN3O |
---|---|
Molecular Weight |
360.61 g/mol |
IUPAC Name |
2-bromo-9-(3-chloro-5-fluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine |
InChI |
InChI=1S/C13H12BrClFN3O/c14-13-17-12-11(3-1-2-4-19(12)18-13)20-10-6-8(15)5-9(16)7-10/h5-7,11H,1-4H2 |
InChI Key |
LJQMSHCZVSKXMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=NC(=N2)Br)C(C1)OC3=CC(=CC(=C3)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.